molecular formula C22H27FN4O2S B11297365 N-cyclohexyl-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-cyclohexyl-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11297365
M. Wt: 430.5 g/mol
InChI Key: YXBFGUKFNVLEOT-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrido[4,3-d]pyrimidine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with a cyclohexyl group, a fluorophenyl group, and a sulfanylacetamide moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Properties

Molecular Formula

C22H27FN4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

N-cyclohexyl-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H27FN4O2S/c23-16-8-6-15(7-9-16)12-27-11-10-19-18(13-27)21(29)26-22(25-19)30-14-20(28)24-17-4-2-1-3-5-17/h6-9,17H,1-5,10-14H2,(H,24,28)(H,25,26,29)

InChI Key

YXBFGUKFNVLEOT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyrido[4,3-d]pyrimidine core can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-CYCLOHEXYL-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses such as reduced proliferation or increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-2-({6-[(4-FLUOROPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrido[4,3-d]pyrimidine core and the presence of a fluorophenyl group make it particularly interesting for medicinal chemistry applications.

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